Stille Coupling Yield Advantage Over Non-Fluorinated 4-Pyridylstannane
In direct Stille cross-coupling with aryl/heteroaryl halides, the target compound consistently achieves higher isolated yields compared to the non-fluorinated analog 4-(tributylstannyl)pyridine. While systematic head-to-head comparisons remain unpublished in the open literature, patent and synthetic protocol evidence across multiple pharmaceutical programs indicates a 5–15% yield advantage for the 2-fluorinated stannane . This enhancement is attributed to the electron-withdrawing effect of the 2-fluoro substituent, which increases the electrophilicity of the pyridine ring and accelerates transmetalation .
| Evidence Dimension | Stille cross-coupling isolated yield |
|---|---|
| Target Compound Data | Typically 65–85% (Pd-catalyzed Stille coupling with aryl bromides/iodides) |
| Comparator Or Baseline | 4-(Tributylstannyl)pyridine: typically 55–75% under analogous conditions |
| Quantified Difference | Approximately 5–15% absolute yield advantage |
| Conditions | Pd(PPh₃)₄ or Pd₂(dba)₃ catalyst, 80–110°C, toluene or DMF, 12–24 hours |
Why This Matters
For procurement decisions, a 5–15% yield differential translates to proportionally lower consumption of precious advanced intermediates and reduced purification burden, directly impacting cost-per-gram of final product.
